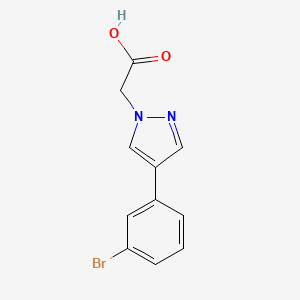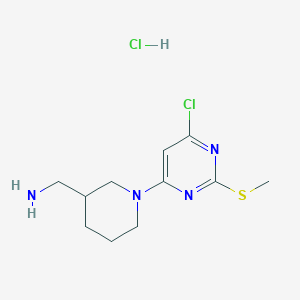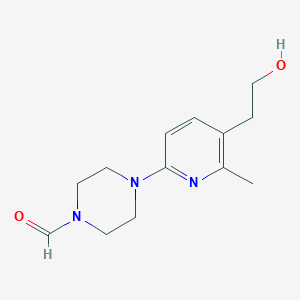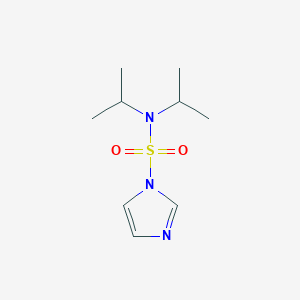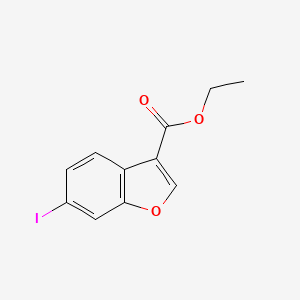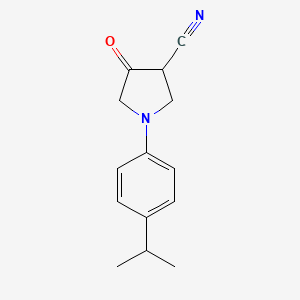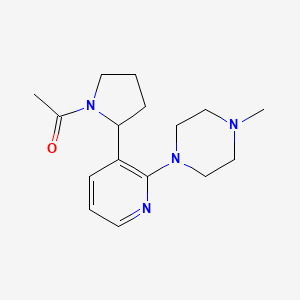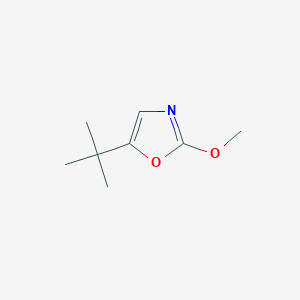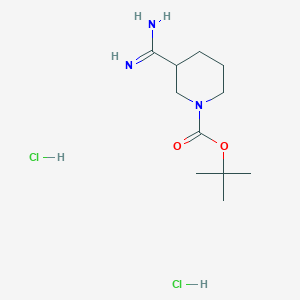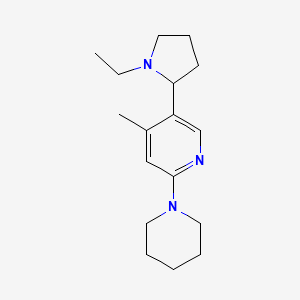
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a synthetic organic compound with the molecular formula C17H27N3 and a molecular weight of 273.4 g/mol . This compound is characterized by the presence of a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with 1-ethylpyrrolidine and piperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the pyridine ring. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes .
Comparison with Similar Compounds
5-(1-Ethylpyrrolidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Substituted N-(pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and share structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H27N3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-13-18-17(12-14(15)2)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3 |
InChI Key |
UCHFJJKMYARSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)

